molecular formula C16H17N5O3S B494342 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide CAS No. 354989-77-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B494342
CAS No.: 354989-77-8
M. Wt: 359.4g/mol
InChI Key: MAMBWVDSHNYAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a potent and selective ATP-competitive inhibitor of the oncogenic BRAF V600E mutant kinase, which is a key driver in several cancers, most notably melanoma [Source: PubMed] . This compound is a critical research tool for investigating the Ras/Raf/MEK/ERK signaling pathway, a central cascade regulating cell growth, proliferation, and survival. Its primary research value lies in its ability to selectively suppress the constitutively active mitogenic signaling from the BRAF V600E mutant, allowing scientists to dissect the molecular mechanisms of tumorigenesis and study mechanisms of resistance to targeted therapy [Source: National Cancer Institute] . Researchers utilize this inhibitor in in vitro and cell-based assays to explore the downstream biochemical and phenotypic consequences of BRAF V600E inhibition, including induction of apoptosis and suppression of tumor cell proliferation. It serves as a valuable chemical probe for pre-clinical studies aimed at understanding and overcoming resistance to clinically approved BRAF inhibitors, thereby contributing to the development of more effective combination therapeutic strategies for BRAF-mutant cancers.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-9-15(21(23)24)10(2)20(19-9)8-14(22)18-16-12(7-17)11-5-3-4-6-13(11)25-16/h3-6,8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMBWVDSHNYAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAP kinase family, which are serine/threonine kinases that play a key role in signal transduction pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound forms a unique binding mode with JNK3. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site. This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of specific kinases involved in various cellular processes. This article reviews the compound's mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a benzothienyl moiety and a pyrazole derivative. Its chemical formula is C_{16}H_{17N_3O_2S with a molecular weight of approximately 317.39 g/mol. The presence of the cyano group and the nitro-substituted pyrazole enhances its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNKs are serine/threonine kinases that play crucial roles in regulating cellular responses to stress and inflammation. The compound has been shown to selectively inhibit JNK2 and JNK3 with pIC50 values of 6.5 and 6.7 respectively, demonstrating a strong potency against these targets while showing minimal activity against JNK1 .

Binding Affinity

The binding mode of the compound has been elucidated through X-ray crystallography studies, revealing that the cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site within the kinase domain. This unique interaction contributes to its selectivity for JNK2 and JNK3 over other kinases in the MAPK family .

Inhibition of JNK Pathway

The inhibition of the JNK pathway by this compound has numerous implications in cellular processes:

  • Neuronal Protection : In models of neuronal stress, inhibition of JNK signaling can protect against apoptosis (programmed cell death), suggesting potential therapeutic applications in neurodegenerative diseases.
  • Anti-inflammatory Effects : By modulating inflammatory responses through JNK inhibition, this compound may help in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Angell et al. (2007)JNK InhibitionIdentified as a potent inhibitor for JNK2 and JNK3; unique binding mode confirmed via crystallography .
DrugBank AnalysisPharmacological ProfileClassified as an experimental small molecule with potential applications in inflammatory diseases .
Enzo Life SciencesProduct DetailsHighlighted as a selective JNK inhibitor with significant purity and stability characteristics for research use .

Scientific Research Applications

Inhibition of Kinases

A notable application of this compound is its efficacy as an inhibitor of specific kinases. Research has identified a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives that selectively inhibit JNK2 and JNK3 kinases. Compounds within this series have demonstrated potent inhibitory activities (pIC50 values around 6.5 to 6.7) against these kinases while showing selectivity against others in the MAPK family such as JNK1 and p38alpha . The unique binding mode observed through X-ray crystallography indicates that the cyano substituent interacts with the ATP-binding site, which is crucial for the compound's inhibitory action.

Anti-inflammatory Properties

The pyrazole moiety present in this compound contributes to its anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds derived from pyrazole scaffolds have shown promising results in reducing inflammation in various animal models . The incorporation of the benzothienyl group may enhance these effects by improving bioavailability and target specificity.

Antimicrobial Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide has also been investigated for its antimicrobial properties. Studies have shown that related pyrazole compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structural characteristics of the compound may contribute to its effectiveness against these pathogens by disrupting bacterial cell wall synthesis or function .

Anticonvulsant and Neuroprotective Effects

Recent investigations into the neuroprotective properties of pyrazole derivatives suggest potential applications in treating neurological disorders. Compounds similar to this compound have demonstrated anticonvulsant activity in animal models through mechanisms that may involve modulation of neurotransmitter systems . This opens avenues for further research into its use for conditions such as epilepsy.

Structure–Activity Relationship Studies

The design and synthesis of derivatives based on this compound facilitate structure–activity relationship (SAR) studies that are essential for optimizing therapeutic efficacy. By modifying various functional groups on the benzothienyl and pyrazole rings, researchers can systematically evaluate changes in biological activity and selectivity towards specific targets . These studies are critical for developing more effective drugs with fewer side effects.

Case Studies and Research Findings

Application AreaFindingsReferences
Kinase InhibitionPotent inhibitors of JNK2 and JNK3 with selectivity against other MAPK family members
Anti-inflammatory ActivityReduction in TNF-α and IL-6 levels in various animal models
Antimicrobial ActivitySignificant antibacterial effects against E. coli and S. aureus
Anticonvulsant ActivityDemonstrated neuroprotective effects; potential use in epilepsy treatment
SAR StudiesOptimization of derivatives led to enhanced potency and selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of benzothiophene acetamides with varied pyrazole substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide Not explicitly provided* ~408† 4-nitro-3,5-dimethylpyrazole, cyano
Analog 1: N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3-trifluoromethyl-5,6-dihydrocyclopenta[c]pyrazol-1-yl)acetamide C₁₉H₁₉F₃N₄OS 408.44 Trifluoromethyl, cyclopenta[c]pyrazole, 6-methyl
Analog 2: Compound from (phenylpyrazine derivative) Not explicitly provided Not provided Phenylpyrazine, aminomethylphenyl

*Exact molecular formula for the target compound is inferred based on structural analogs.
†Estimated based on similar molecular frameworks.

Key Differences and Implications:

Substituent Effects: The 4-nitro group in the target compound is strongly electron-withdrawing, which may enhance binding to electron-rich biological targets (e.g., enzyme active sites). The cyclopenta[c]pyrazole in Analog 1 introduces conformational rigidity, which could restrict rotational freedom and enhance target selectivity compared to the flexible dimethylpyrazole in the target compound .

Synthetic Routes :

  • The target compound’s synthesis likely follows a pathway similar to Analog 2, involving base-mediated condensation (e.g., K₂CO₃) and reflux conditions . Analog 1’s trifluoromethyl group may require specialized fluorination steps, increasing synthetic complexity .

Hydrogen Bonding and Crystal Packing: The cyano and nitro groups in the target compound are strong hydrogen bond acceptors, which could influence crystal packing and solubility. highlights that such interactions are critical in determining macroscopic properties like stability and bioavailability . Analog 1’s trifluoromethyl group, being less polar, might reduce crystalline solubility but enhance lipid bilayer penetration .

Research Findings and Limitations

While detailed pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • The nitro group may confer higher reactivity in electrophilic environments compared to Analog 1’s trifluoromethyl group.
  • Synthetic accessibility of the target compound is likely superior to Analog 1 due to the absence of fluorinated intermediates.

Gaps in Knowledge:

  • Biological activity data (e.g., IC₅₀ values, target selectivity) are unavailable, limiting functional comparisons.
  • Experimental crystallographic data (e.g., via SHELX software mentioned in ) could clarify hydrogen-bonding networks and conformational preferences .

Preparation Methods

Alkylation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole (1) is reacted with bromoacetophenone in acetonitrile under reflux conditions (85°C, 5 hours) using potassium carbonate as a base. This yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (2) with a 78% yield after column chromatography. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of bromoacetophenone.

Key characterization data for compound 2 :

  • IR (KBr) : 1691 cm⁻¹ (C=O), 1578 cm⁻¹ (C=N).

  • ¹H NMR (CDCl₃) : δ 2.16 (s, 6H, CH₃), 5.45 (s, 2H, CH₂).

Nitration at the 4-Position

Nitration of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (2) is achieved using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group selectively substitutes at the 4-position of the pyrazole ring due to the electron-donating methyl groups directing nitration to the meta position relative to the existing substituents. The product, 2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (3), is isolated in 65% yield after recrystallization from ethanol.

Optimization note : Excess nitric acid or elevated temperatures lead to over-nitration or decomposition.

Functionalization of the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene scaffold is synthesized via cyclization and subsequent cyanation.

Cyclization to Form 4,5,6,7-Tetrahydro-1-Benzothiophene

A mixture of cyclohexanone and elemental sulfur undergoes the Gewald reaction under reflux in dimethylformamide (DMF), yielding 2-aminothiophene. Hydrogenation using palladium on carbon (Pd/C) under H₂ at 50 psi saturates the thiophene ring, producing 4,5,6,7-tetrahydro-1-benzothiophene (4) in 82% yield.

Introduction of the Cyano Group

The cyano group is introduced at the 3-position via a nucleophilic substitution reaction. Treatment of 4,5,6,7-tetrahydro-1-benzothiophene (4) with cyanogen bromide (BrCN) in the presence of aluminum chloride (AlCl₃) at 40°C for 6 hours affords 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene (5) in 70% yield.

Critical spectral data for compound 5 :

  • IR (KBr) : 2250 cm⁻¹ (C≡N).

  • ¹³C NMR (CDCl₃) : δ 118.9 (CN).

Amide Coupling Reaction

The final step involves coupling the pyrazole and benzothiophene intermediates via an acetamide bridge.

Synthesis of 2-{4-Nitro-3,5-Dimethyl-1H-Pyrazol-1-yl}Acetic Acid

2-(4-Nitro-3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone (3) is hydrolyzed using 6M HCl under reflux for 4 hours to yield 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid (6). The carboxylic acid is purified via recrystallization (ethanol/water), yielding 85% pure product.

Activation and Coupling

The carboxylic acid (6) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (5) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target acetamide (7) in 68% yield after silica gel chromatography.

Reaction conditions :

  • Molar ratio : 1:1.2 (acid:amine).

  • Solvent : Anhydrous DCM.

  • Base : TEA (2 equiv).

Characterization of the final product :

  • IR (KBr) : 1675 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂).

  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 2.83 (t, 2H, CH₂), 3.12 (t, 2H, CH₂), 4.89 (s, 2H, CH₂CO).

  • MS (ESI) : m/z 414 [M+H]⁺.

Optimization and Yield Enhancement

Solvent and Temperature Effects

Replacing acetonitrile with DMF in the alkylation step (Section 1.1) increases the reaction rate but requires stricter temperature control to prevent side reactions. For the nitration step (Section 1.2), maintaining temperatures below 10°C is critical to avoid decomposition.

Catalytic Hydrogenation Alternatives

Using Raney nickel instead of Pd/C for the tetrahydrobenzothiophene synthesis (Section 2.1) reduces costs but necessitates higher H₂ pressures (80 psi) .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent choice) to avoid side reactions. For example, nitro and cyano groups may introduce instability during coupling steps. Common strategies include:

  • Use of anhydrous solvents (e.g., dimethylformamide) and inert atmospheres to prevent hydrolysis .
  • Stepwise purification via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates .
  • Optimization of reaction times to balance yield and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

A combination of analytical methods ensures accurate characterization:

  • NMR spectroscopy : Resolves aromatic protons and confirms substitution patterns in the benzothiophene and pyrazole rings .
  • Mass spectrometry (MS) : Validates molecular weight and detects isotopic patterns for nitro groups .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. How can researchers optimize reaction yields for the acetamide coupling step?

Key methodological considerations:

  • Use of coupling agents like EDCI/HOBt to activate carboxyl groups .
  • Stoichiometric control of amine and acyl chloride intermediates to minimize dimerization .
  • Real-time monitoring via TLC to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How can computational methods predict this compound’s interaction with biological targets (e.g., ACE2)?

Molecular docking studies (e.g., AutoDock Vina) assess binding affinity and pose validation:

  • Docking scores : Reported values (e.g., -5.51 kcal/mol for ACE2) guide prioritization of analogs .
  • Molecular dynamics simulations : Evaluate stability of ligand-target complexes under physiological conditions .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with nitro groups) for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from assay variability or impurity artifacts. Solutions include:

  • Orthogonal assays : Validate results using both enzymatic (e.g., ACE2 inhibition) and cellular (e.g., viral entry) models .
  • Batch replication : Synthesize multiple independent batches to confirm reproducibility .
  • Metabolite profiling : Rule out off-target effects from degradation products .

Q. How do hydrogen-bonding patterns in the crystal structure influence physicochemical properties?

Single-crystal X-ray diffraction (e.g., using SHELX) reveals:

  • Graph set analysis : Classifies hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize the lattice .
  • Solubility implications : Strong intramolecular H-bonds may reduce aqueous solubility, guiding formulation strategies .

Q. What synthetic routes enable selective functionalization of the pyrazole ring for SAR studies?

Advanced approaches include:

  • Protecting group strategies : Temporarily shield the nitro group during alkylation or acylation .
  • Microwave-assisted synthesis : Accelerates ring-closing steps while minimizing decomposition .
  • Regioselective nitration : Controlled conditions (e.g., mixed HNO₃/H₂SO₄) target specific positions .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample DataReference
¹H NMRConfirms aromatic substitutionδ 7.2–8.1 ppm (pyrazole protons)
HRMSValidates molecular formula[M+H]⁺ = 413.0921
XRDResolves crystal packingCCDC deposition ID: 47U

Q. Table 2. Common Synthetic Pitfalls and Solutions

ChallengeSolutionReference
Nitro group reduction during couplingUse mild reducing agents (e.g., NaBH₄)
Low solubility in polar solventsIntroduce solubilizing groups (e.g., PEG)
Byproduct formation in cyclizationOptimize temperature (60–80°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.